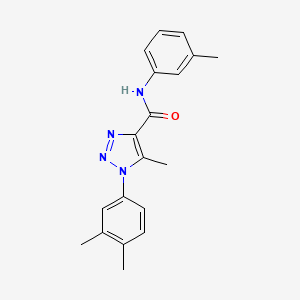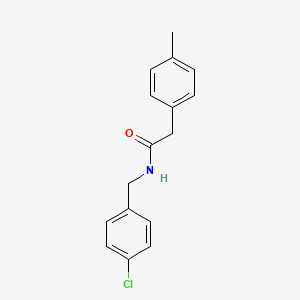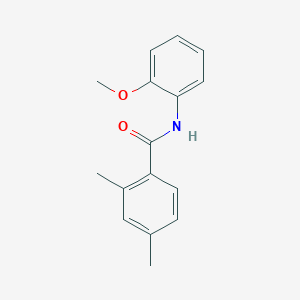
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide, also known as SD-105, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of morpholinecarboxamides and has been studied for its use in various fields such as cancer treatment and neuroprotection.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its ability to induce cell death in cancer cells without affecting normal cells. This makes it a potentially effective cancer treatment with fewer side effects. However, one limitation of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide analogs with improved solubility and bioavailability. Another area of research is the use of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide and its potential use in the treatment of neurodegenerative diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide is a promising compound with potential therapeutic properties in the fields of cancer treatment and neuroprotection. Further research is needed to fully understand its mechanism of action and to develop more effective analogs for clinical use.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and subsequent reaction with chloroformic acid. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. N-(2,4-dimethoxyphenyl)-4-morpholinecarboxamide has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-10-3-4-11(12(9-10)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYSHGYGBCULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)




![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)